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An In-depth Technical Guide to the Chemical Structure of (-)-Anaferine

Introduction
(-)-Anaferine is a naturally occurring bis-piperidine alkaloid found primarily in the roots of

Withania somnifera, a plant widely used in traditional Ayurvedic medicine.[1][2] It belongs to a

class of nitrogen-containing compounds known for a wide range of biological activities.[2][3]

Structurally, (-)-Anaferine is characterized by a C2-symmetrical framework where two

piperidine rings are connected by a 2-propanone bridge.[2][4] This unique structure, specifically

the (R,R)-enantiomer, has garnered interest in the scientific community for its potential

pharmacological applications, including neuroprotective and anti-inflammatory properties.[1][3]

This guide provides a detailed overview of its chemical structure, supported by spectroscopic

data and synthetic methodologies.

Core Chemical Structure and Properties
The fundamental structure of (-)-Anaferine consists of two (2R)-piperidin-2-yl groups linked at

their 2-positions by a three-carbon chain containing a central ketone.[5] This arrangement

results in the systematic IUPAC name 1,3-bis[(2R)-piperidin-2-yl]propan-2-one.[3][5] The

molecule's stereochemistry is critical to its identity, with the naturally occurring levorotatory form

designated as (-)-anaferine corresponding to the (R,R) configuration.[1]

Table 1: Chemical Identifiers and Properties of (-)-Anaferine
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Identifier Value Source

IUPAC Name
1,3-bis[(2R)-piperidin-2-
yl]propan-2-one

[3][5]

CAS Number 19519-55-2 [3][5]

Molecular Formula C₁₃H₂₄N₂O [3][4][5]

Molecular Weight 224.34 g/mol [3][5]

Canonical SMILES
C1CCNC(C1)CC(=O)CC2CCC

CN2
[3]

Isomeric SMILES
C1CCN--INVALID-LINK--

CC(=O)C[C@H]2CCCCN2
[3]

| InChI Key | JFMCQBGTUJUOAB-VXGBXAGGSA-N |[3] |

Chemical Structure of (-)-Anaferine
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Caption: Schematic of (-)-Anaferine's structure highlighting key functional groups.

Spectroscopic Data for Structural Elucidation
The definitive structure of (-)-Anaferine has been confirmed through modern spectroscopic

techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The

data presented below corresponds to the dihydrochloride salt of synthetically produced (-)-
Anaferine.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule. Due to the molecule's C2 symmetry, the number of unique signals is halved.[4]

Table 2: ¹H and ¹³C NMR Data for (-)-Anaferine Dihydrochloride in CD₃OD

Position
¹H Chemical
Shift (δ/ppm)

Multiplicity Integration
¹³C Chemical
Shift (δ/ppm)

Piperidine

Rings

2, 2' 3.50−3.61 m 2 H 52.3 (2 CH)

6, 6' 3.32−3.40 m 2 H 44.8 (2 CH₂)

3, 3' / 5, 5' 1.82−1.95 m 6 H
28.3 (2 CH₂) /

21.6 (2 CH₂)

4, 4' 1.00−1.74 m 6 H 22.0 (2 CH₂)

Propanone

Linker

1, 3 2.88−3.05 m 4 H (total) 44.7 (2 CH₂)

2 (C=O) - - - 205.0

Data sourced from Bonandi et al. (2020)[4]
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Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) confirms the molecular weight of the

compound.

Table 3: ESI-MS Data for (-)-Anaferine

Ion Calculated m/z Observed m/z

[C₁₃H₂₄N₂O + H]⁺ 224.19 224.31

Data sourced from Bonandi et al. (2020)[4]

Experimental Protocols
The characterization of (-)-Anaferine relies on standard analytical chemistry techniques. The

following protocols are based on the methods reported in the total synthesis of the alkaloid.[4]

General Analytical Methods
Reagents and solvents are typically purchased from commercial suppliers and used without

further purification unless specified. Reactions are monitored by thin-layer chromatography

(TLC) on silica gel plates, with visualization under UV light (254 nm) or by chemical staining.

Purification is commonly achieved via flash chromatography on silica gel.[4]

NMR Spectroscopy Protocol
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.[4]

Sample Preparation: Samples are dissolved in a deuterated solvent, such as deuterated

methanol (CD₃OD).[4]

Internal Standard: Tetramethylsilane (TMS) is used as an internal standard, and chemical

shifts (δ) are reported in parts per million (ppm) relative to its signal.[4]

Data Reporting:
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¹H-NMR: Data are reported as chemical shift (δ/ppm), multiplicity (s = singlet, d = doublet,

t = triplet, m = multiplet), coupling constants (Hz), and integration.[4]

¹³C-NMR: Data are reported in terms of chemical shift (δ/ppm).[4]

Mass Spectrometry Protocol
Instrumentation: Mass spectra are recorded on a Q-Tof micro mass spectrometer.[4]

Ionization Technique: Electrospray Ionization (ESI) is utilized, which is a soft ionization

technique suitable for analyzing relatively large and polar molecules like alkaloids without

significant fragmentation.[4]

Data Analysis: The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is

determined to confirm the molecular weight.[4]

Synthesis and Potential Biological Interactions
The total synthesis of (-)-Anaferine provides a workflow that is crucial for producing the

compound for research and confirming its structure.
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Workflow: Total Synthesis of (-)-Anaferine
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Caption: A simplified workflow for the total synthesis of (-)-Anaferine.[4][6]

While the precise molecular mechanisms of (-)-Anaferine are still under investigation,

preliminary research suggests it may contribute to the neuroprotective and anti-inflammatory

effects of Withania somnifera extracts.[3]
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Conceptual Diagram of Potential Biological Interactions
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Caption: Potential biological interaction pathways suggested for (-)-Anaferine.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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